molecular formula C13H19N3O2 B11756006 Benzyl 3-hydrazinylpiperidine-1-carboxylate

Benzyl 3-hydrazinylpiperidine-1-carboxylate

Cat. No.: B11756006
M. Wt: 249.31 g/mol
InChI Key: WYLVTYUQHMXSRI-UHFFFAOYSA-N
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Description

Benzyl 3-hydrazinylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol It is characterized by the presence of a piperidine ring substituted with a hydrazinyl group and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-hydrazinylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with hydrazine and benzyl chloroformate. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-hydrazinylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azides, while reduction can produce primary amines .

Scientific Research Applications

Benzyl 3-hydrazinylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-hydrazinylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-hydrazinylpiperidine-1-carboxylate is unique due to the presence of both a hydrazinyl group and a benzyl ester group on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Biological Activity

Benzyl 3-hydrazinylpiperidine-1-carboxylate is a compound that has garnered attention for its potential biological activity, particularly in the context of treating parasitic diseases such as Chagas disease caused by Trypanosoma cruzi. This article explores its biological activity, structure-activity relationship (SAR), and relevant research findings.

Overview of Biological Activity

This compound has been investigated primarily for its inhibitory effects on T. cruzi. The compound exhibits significant selectivity towards the parasite compared to human cells, which is crucial for minimizing side effects in therapeutic applications.

In Vitro Activity

Research indicates that compounds similar to this compound display potent in vitro activity against T. cruzi. For instance, related compounds have shown a pIC50 value (the negative logarithm of the IC50 value) indicating effective inhibition at concentrations lower than 1 µM. A study highlighted that benzyl derivatives with a piperidine linker demonstrated promising activity with a pIC50 value of approximately 6.4, showcasing over 100-fold selectivity against human MRC-5 fibroblast cells .

Structure-Activity Relationship (SAR)

The SAR studies focus on how modifications to the benzyl and piperidine components influence biological activity. Key findings include:

  • Substituent Effects : The introduction of various substituents on the piperidine nitrogen alters the compound's lipophilicity (cLogP) and overall potency. Compounds with lower cLogP values generally exhibit better activity against T. cruzi.
  • Linker Variations : The presence of a piperidine linker is essential for maintaining activity. Variations in this structure can lead to significant changes in both potency and selectivity .

Comparative Data Table

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NamepIC50 ValueSelectivity Index (vs MRC-5)cLogP
This compoundTBDTBDTBD
NPD-02276.4100-fold3.5
4-Fluorobenzyl derivative6.1Moderate4.6
3-Cyanophenyl analogue5.7>32-foldTBD

Case Studies and Research Findings

  • Chagas Disease Treatment : A significant body of research emphasizes the need for new treatments for Chagas disease due to the limitations of current therapies like benznidazole and nifurtimox, which have long treatment regimens and adverse effects . this compound and its analogs are being explored as potential alternatives.
  • Selectivity and Toxicity : The selectivity of these compounds is critical; studies show that while they inhibit T. cruzi, they maintain low toxicity levels in human cell lines, which is essential for developing safe therapeutic agents .
  • Public-Private Collaborations : Recent initiatives have focused on drug discovery for neglected tropical diseases, including Chagas disease, highlighting the collaborative efforts between academia and industry to bring new compounds like this compound into clinical consideration .

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

benzyl 3-hydrazinylpiperidine-1-carboxylate

InChI

InChI=1S/C13H19N3O2/c14-15-12-7-4-8-16(9-12)13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10,14H2

InChI Key

WYLVTYUQHMXSRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NN

Origin of Product

United States

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